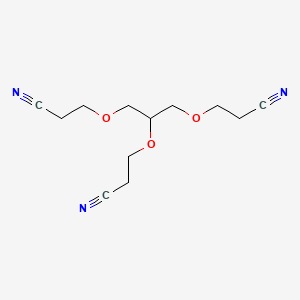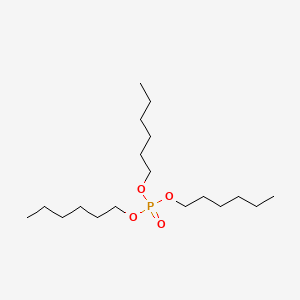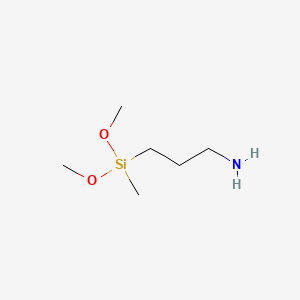
3-Ethylpentan-2-one
説明
3-Ethylpentan-2-one is a ketone compound with potential relevance in various chemical reactions and syntheses. While the provided papers do not directly discuss 3-Ethylpentan-2-one, they do provide insights into related compounds and reactions that can help infer the properties and reactivity of 3-Ethylpentan-2-one.
Synthesis Analysis
The synthesis of related compounds involves catalytic processes and reactions with other organic molecules. For instance, the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates via a coupling reaction catalyzed by a ruthenium complex suggests that similar catalytic methods could potentially be applied to synthesize derivatives of 3-Ethylpentan-2-one . Additionally, the destructive alkylation reaction of benzene with 3-methylpentane to give ethylbenzene in the presence of aluminum chloride indicates that 3-Ethylpentan-2-one could also be involved in alkylation reactions under certain conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Ethylpentan-2-one has been determined using various techniques. For example, the molecular structure of 3-ethylindan-1-one was elucidated, showing an approximately planar core with an ethyl group protruding from this plane . This suggests that 3-Ethylpentan-2-one may also exhibit a planar structure around the carbonyl group with substituents affecting its overall geometry.
Chemical Reactions Analysis
The reactivity of 3-Ethylpentan-2-one can be inferred from the oxidation of 3-ethylpentane, which affords 3-acetylpentane as a major product . This indicates that 3-Ethylpentan-2-one could undergo similar oxidation reactions under appropriate conditions. Additionally, the synthesis of 2-ethyl-1-hexanol from n-butanal suggests that 3-Ethylpentan-2-one could be involved in cascade reactions to produce alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Ethylpentan-2-one can be deduced from the properties of related compounds. For instance, the vapor-liquid equilibrium data for binary systems involving 3-methylpentane and various ethers indicate that 3-Ethylpentan-2-one may have non-ideal solution behavior and could form azeotropes with certain solvents . Vibrational analysis of 2-ethyl-1-butene and 3-pentanone provides insights into the vibrational modes and conformations that 3-Ethylpentan-2-one might exhibit .
科学的研究の応用
Catalytic Transformations
- Isomerization on Copper : 3-Ethylpentan-2-one undergoes transformation on copper catalysts, demonstrating the experimental observation of 1,2-bond shift isomerization on copper (Bartók & Molnár, 1980).
Chemical Oxidation
- Oxidation under Specific Conditions : The oxidation of 3-Ethylpentane under Gif IV conditions results in the formation of 3-acetylpentane, indicating a radical chain autoxidation process (Barton et al., 1990).
Vibrational Analysis
- Raman Spectrum Analysis : A study focused on the vibrational assignments for the most abundant conformers of 3-Ethylpentane, revealing insights into molecular mechanics and orbital calculations (Huang Li, 2003).
Chemical Communication in Insects
- Insect Sex Pheromones : Research on the slave-making ant Polyergus rufescens identified 3-Ethyl-4-methylpentanol, closely related to 3-Ethylpentan-2-one, as a critical component of the queen sex pheromone, demonstrating its role in insect chemical communication (Castracani et al., 2008).
Solvent Effects
- Keto-Enol Equilibrium : A study on solvent effects on the keto ⇋ enol equilibrium of 3-Ethylpentane-2,4-dione provides insights into the cyclic hydrogen bonding of the enol in various solvents (Emsley & Freeman, 1987).
Solvolysis
- Solvolysis Mechanisms : Analysis of solvolysis of 3-chloro-3-ethylpentane in alcohols, contributing to understanding the solute-solvent interaction mechanisms affecting reactivity in various alcohols (Albuquerque et al., 2001).
Catalytic Synthesis
- Cascade Engineered Synthesis : Research on the engineered synthesis of 2-Ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using trifunctional mixed metal oxide catalysts, emphasizing the significance of molecular size in reaction rate and selectivity (Patankar & Yadav, 2017).
Combustion Analysis
- Cool-Flame Oxidation : Detailed studies on the combustion of 3-Ethylpentane, especially in the cool-flame region, provide insights into chemical changes and the role of alkylperoxy radical isomerization (Barat et al., 1971).
Rearrangement in Telomerization
- Ethylene Telomerization : A study on the telomerization of ethylene with acetone, producing 3-ethylpentan-2-one, highlights the role of isomerization and secondary reactions (Khorlina & Freĭdlina, 1967).
将来の方向性
作用機序
3-Ethylpentan-2-one, also known as 3-Ethyl-2-pentanone, is a chemical compound with the molecular formula C7H14O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
特性
IUPAC Name |
3-ethylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(5-2)6(3)8/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNKRSKIWFBWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064122 | |
| Record name | 2-Pentanone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpentan-2-one | |
CAS RN |
6137-03-7 | |
| Record name | 3-Ethyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6137-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentanone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethylpentan-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3XWN3UJ4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key chemical reactions involving 3-Ethylpentan-2-one as highlighted in the research?
A: 3-Ethylpentan-2-one exhibits interesting reactivity, particularly regarding its enolate form. Research indicates that reacting the enolate derived from 3-Ethylpentan-2-one with N-methylisatoic anhydride produces the alkaloid leiokinine B in a single step. [] Further studies investigated the collision-induced dissociation of enolate ions derived from 3-Ethylpentan-2-one, revealing competitive elimination and rearrangement reactions. [, ] This highlights the molecule's potential as a valuable building block in organic synthesis.
Q2: Can you elaborate on the rearrangement reactions observed in 3-Ethylpentan-2-one and their mechanistic implications?
A: The McLafferty rearrangement, a well-known fragmentation pathway in mass spectrometry, has been studied in detail using 3-Ethylpentan-2-one. Researchers employed isotopic labeling experiments with carbon-13 and deuterium to track the movement of atoms during the reaction. [] The observed isotope effects suggested a stepwise mechanism for the loss of ethene, challenging previous assumptions of a concerted process. This deeper understanding of the rearrangement mechanism in 3-Ethylpentan-2-one can be valuable for predicting fragmentation patterns in similar molecules.
Q3: Beyond its use in synthesizing leiokinine B, are there other applications for 3-Ethylpentan-2-one mentioned in the research?
A: Although not directly addressed in the provided research, 3-Ethylpentan-2-one's role as a precursor in synthesizing other complex molecules is hinted at. For example, the formation of 4-methyl-4-hydroxyhexan-3-one and 4-methylhexan-3-one from 3-ethylpentane-2,3-diol on copper catalysts involves a 1,2-ethyl migration, showcasing the molecule's potential for skeletal rearrangements. [] This suggests potential applications in developing new synthetic routes and accessing diverse chemical structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















